molecular formula C11H15ClN2O B7772505 3-(4-Chlorophenyl)-1,1-diethylurea CAS No. 15737-37-8

3-(4-Chlorophenyl)-1,1-diethylurea

Cat. No.: B7772505
CAS No.: 15737-37-8
M. Wt: 226.70 g/mol
InChI Key: IYKHIHBKAAEUDQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,1-diethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to a diethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,1-diethylurea typically involves the reaction of 4-chloroaniline with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,1-diethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-1,1-diethylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,1-diethylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Triclocarban: A structurally similar compound with two chlorinated phenyl rings, known for its antimicrobial properties.

    Diuron: Another urea derivative used as a herbicide, which shares structural similarities with 3-(4-Chlorophenyl)-1,1-diethylurea.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the diethylurea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKHIHBKAAEUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307335
Record name ST50544519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15737-37-8
Record name NSC190749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50544519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15737-37-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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